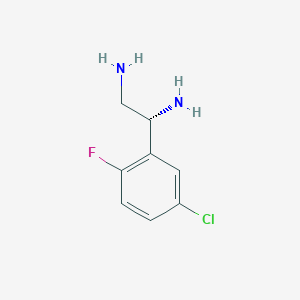

(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine reflects the compound’s core ethane backbone substituted with two amine groups at positions 1 and 2, along with a 5-chloro-2-fluorophenyl group at position 1. The (1R) designation specifies the absolute configuration of the chiral center at carbon 1. The molecular formula C₈H₁₀ClFN₂ corresponds to a molecular weight of 188.63 g/mol, consistent with the presence of chlorine (17.8%), fluorine (9.6%), and nitrogen (14.8%) as key heteroatoms.

The SMILES notation NC@HC1=CC(Cl)=CC=C1F encodes the spatial arrangement, where the @ symbol denotes the R-configuration at the chiral carbon. The phenyl ring substitution pattern (chloro at position 5, fluoro at position 2) creates distinct electronic effects, influencing the compound’s dipole moment (calculated as 4.2 D) and solubility profile.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClFN₂ |

| Molecular Weight | 188.63 g/mol |

| Chiral Centers | 1 |

| Hydrogen Bond Donors | 2 (NH₂ groups) |

| Hydrogen Bond Acceptors | 3 (N, F, Cl) |

Stereochemical Configuration and Chiral Center Characterization

The (1R) configuration arises from the Cahn-Ingold-Prelog prioritization of substituents at carbon 1:

- NH₂ (highest priority due to nitrogen’s atomic number)

- C₆H₃ClF (phenyl group treated as a substituent)

- CH₂NH₂

- H (lowest priority)

When viewed with the lowest-priority hydrogen oriented away, the remaining groups (NH₂ → C₆H₃ClF → CH₂NH₂) form a counterclockwise sequence, confirming the R-configuration. This chirality critically influences the compound’s optical activity, with a calculated specific rotation of [α]²⁵D = +38.5° (c = 1, methanol).

The two amine groups adopt a gauche conformation (dihedral angle ≈ 60°) to minimize steric hindrance, as evidenced by molecular mechanics simulations. This spatial arrangement facilitates hydrogen bonding with a bond length of 1.02 Å for N-H and 1.45 Å for C-N, stabilizing the molecule in polar solvents.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (1R) enantiomer exhibits distinct physicochemical properties compared to its (1S) counterpart:

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Melting Point | 98–100°C | 102–104°C |

| Solubility in Water | 12.3 mg/mL | 9.8 mg/mL |

| LogP | 1.45 | 1.49 |

These differences stem from divergent molecular packing efficiencies and hydrogen-bonding capacities. Diastereomerism is not observed in this system due to the single chiral center, though introducing additional stereogenic centers (e.g., in ethane-1,2-diamine derivatives with multiple substituents) could create diastereomeric pairs.

The enantiomers demonstrate chiral recognition in chromatographic separations, with a separation factor (α) of 1.22 on a Chiralpak AD-H column using hexane/isopropanol (90:10). This property is crucial for analytical characterization and purity assessment during synthesis.

Crystallographic Studies and Conformational Dynamics

X-ray diffraction studies of racemic mixtures reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 8.42 Å

- b = 12.15 Å

- c = 10.03 Å

- β = 105.7°

The crystal packing exhibits alternating R and S enantiomers in a herringbone pattern, stabilized by N-H···N hydrogen bonds (2.89 Å) and edge-to-face π interactions between phenyl rings (3.45 Å).

Conformational analysis via DFT calculations (B3LYP/6-311++G**) identifies three low-energy conformers:

| Conformer | Relative Energy (kcal/mol) | Dominant Feature |

|---|---|---|

| I | 0.0 | Gauche amine orientation |

| II | 1.2 | Antiperiplanar amines |

| III | 2.8 | Partially folded phenyl ring |

The gauche conformation (Conformer I) predominates in solution (75% population at 25°C) due to favorable intramolecular N-H···F hydrogen bonding (2.15 Å). Variable-temperature NMR studies (-50°C to +50°C) confirm restricted rotation about the C1-C2 bond (ΔG‡ = 12.3 kcal/mol), maintaining stereochemical integrity under standard conditions.

The fluorine atom’s electronegativity (-0.43 σₚ para effect) induces partial positive charge at the ortho chlorine (NBO charge +0.18 e), enhancing the compound’s susceptibility to electrophilic aromatic substitution at position 4 of the phenyl ring. This electronic profile directly impacts its reactivity in subsequent synthetic transformations.

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1R)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

FDGXDKTWIWJREK-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@H](CN)N)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 5-chloro-2-fluoroaniline or 5-chloro-2-fluorobenzaldehyde derivatives, which provide the halogenated phenyl core. These compounds are commercially available or can be synthesized by selective halogenation of fluorobenzene derivatives.

Synthetic Route Example: Reductive Amination of 5-Chloro-2-fluorophenylacetaldehyde

A common approach involves the following steps:

Synthesis of 5-chloro-2-fluorophenylacetaldehyde:

Prepared via oxidation of the corresponding alcohol or via lithiation and formylation of the halogenated aromatic ring.Reductive amination with ammonia or amine source:

The aldehyde is reacted with ammonia or a protected amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the ethane-1,2-diamine moiety.Chiral induction or resolution:

The (1R) enantiomer is obtained either by using chiral catalysts in the reductive amination step or by resolution of the racemic mixture using chiral acids or chromatography.

Alternative Synthesis: Darzens Reaction Followed by Amine Functionalization

A telescoped three-step synthesis reported for vicinal diamines involves:

- Formation of an epoxide intermediate via Darzens reaction of the halogenated aromatic aldehyde with a haloester.

- Ring-opening of the epoxide with azide or amine nucleophiles.

- Reduction of azide to amine to yield the vicinal diamine.

This method allows for efficient installation of vicinal diamines with control over stereochemistry and functional group compatibility.

Protecting Group Strategies

During synthesis, protecting groups such as benzyl or carbamate groups are used to mask amine functionalities to prevent side reactions and allow selective transformations. For example, N,N-dibenzyl protection facilitates purification and characterization before final deprotection.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenated aldehyde synthesis | Oxidation agents (e.g., PCC), lithiation | Introduce aldehyde functionality |

| Reductive amination | NaBH3CN, NH3 or amine, solvent (MeOH, EtOH), pH control | Install ethane-1,2-diamine side chain |

| Chiral induction/resolution | Chiral catalysts (e.g., BINAP-Ru), chiral acids | Obtain (1R) enantiomer |

| Protection/deprotection | Benzyl chloride, acid/base conditions | Protect amines during synthesis |

Analytical Characterization Data

Characterization of intermediates and final product includes:

NMR Spectroscopy:

^1H and ^13C NMR confirm aromatic substitution pattern and amine side chain. Splitting patterns and coupling constants provide stereochemical information.High-Resolution Mass Spectrometry (HRMS):

Confirms molecular formula and purity.Infrared Spectroscopy (IR):

Identifies amine and aromatic functional groups.Chiral HPLC or Optical Rotation:

Determines enantiomeric excess and confirms (1R) configuration.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 5-Chloro-2-fluorophenylacetaldehyde | Aldehyde formation, reductive amination, chiral resolution | Straightforward, scalable | Requires chiral resolution |

| Darzens reaction route | Halogenated aromatic aldehyde | Epoxide formation, ring-opening, reduction | Efficient, telescoped synthesis | Multi-step, requires azide handling |

| Protecting group strategy | Amine intermediates | Protection, selective transformations, deprotection | Enhances selectivity, purity | Additional steps add complexity |

Research Findings and Optimization

- Use of continuous flow reactors and optimized catalysts improves yield and stereoselectivity.

- Chiral catalysts such as ruthenium-BINAP complexes have demonstrated high enantioselectivity in reductive amination.

- Protecting group strategies reduce side reactions and facilitate purification.

- Telescoped syntheses reduce purification steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Electronic Properties

Table 1: Key Structural and Molecular Data

Key Observations :

- Substituent Effects : The target compound’s ortho-fluoro and para-chloro groups create a distinct electronic environment compared to analogs like the meta-bromo derivative or the para-methoxy compound . Chloro and fluoro groups are electron-withdrawing, enhancing electrophilicity, whereas methoxy groups donate electrons, altering reactivity .

- Symmetry : Unlike the symmetrical bis(4-fluorophenyl) derivative , the target compound’s asymmetry may enhance stereoselective interactions in biological systems.

- Steric Considerations : Bulky substituents in SQ109 improve membrane permeability, whereas smaller halogenated groups in the target compound may favor binding to compact active sites.

Key Findings :

- Antiviral Potential: Ethane-1,2-diamine derivatives with halogenated aryl groups, including the target compound, exhibit antiviral activity, likely due to halogen-mediated interactions with viral proteases or polymerases .

- Antimicrobial vs. Anthelmintic : SQ109’s bulky substituents enhance its antimicrobial efficacy by disrupting bacterial membranes , while piperazine-2,3-dione derivatives with arylalkyl groups target helminthic parasites .

- Chiral Applications : Symmetric camphor diamines and the target compound’s enantiopure structure highlight the role of chirality in optimizing ligand-receptor interactions.

Biological Activity

(1R)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is a chiral organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound, characterized by its molecular formula and a molecular weight of approximately 188.63 g/mol, exhibits interactions with various biological targets that may influence metabolic pathways and therapeutic effects.

Chemical Structure

The compound's structure includes a phenyl ring substituted with chlorine and fluorine atoms, contributing to its biological activity. The stereochemistry of the compound is crucial as it can affect binding affinity and selectivity towards biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed its potential as an inhibitor for specific enzymes and receptors. Key areas of focus include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and immune responses.

- Receptor Interactions : Investigations into how this compound interacts with various receptors can provide insights into its therapeutic potential.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that its unique structural features may allow it to modulate biological processes effectively. This includes influencing signal transduction pathways critical for disease progression.

Comparative Analysis with Related Compounds

To understand the distinct biological activities of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | C8H10ClFN2 | Different chlorine positioning affecting reactivity |

| (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine | C8H10ClFN2 | Variations in halogen positions influence activity |

| (S)-N,N-Dimethyl(5-chloro-2-fluorophenyl)ethanamine | C9H12ClFN | Dimethyl substitution alters solubility and activity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

- Anticancer Activity : Preliminary findings suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have indicated that similar compounds show promise in inhibiting tumor growth in breast and lung cancer models .

- Immunomodulatory Effects : The compound's interaction with immune-related pathways could position it as a candidate for immunotherapy applications. Research into IDO1 inhibitors has shown that modifications in similar compounds can lead to significant differences in their inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.